(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate
Description
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate (CAS: 147459-52-7) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol. The compound’s stereochemistry (S-configuration) and the methyl substituent at the 3-position of the pyrrolidine ring make it a critical intermediate in pharmaceutical synthesis, particularly for chiral amine-based drug candidates . The Boc group enhances stability during synthetic processes, enabling selective deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQWSFWWYVRXRO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679605 | |
| Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927652-04-8 | |
| Record name | tert-Butyl [(3S)-3-methylpyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl chloroformate with (S)-3-methylpyrrolidine in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research on this compound includes its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents, stereochemistry, and heterocyclic frameworks. Below is a detailed analysis:
Pyrrolidine-Based Carbamates
Table 1: Key Structural Analogs of Pyrrolidine Carbamates
Key Observations:
- Benzyl-substituted derivatives (e.g., 99735-30-5) exhibit higher lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
- Functional Group Modifications : The 2-oxo derivative (261521-49-7) introduces a hydrogen-bond acceptor, altering solubility and reactivity in coupling reactions .
- Stereochemistry : Enantiomers like the R-form (167888-15-5) are crucial for studying structure-activity relationships in chiral environments .
Non-Pyrrolidine Carbamates
These are less common in chiral synthesis but valuable in kinase inhibitor design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-tert-Butyl (3-methylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis likely involves carbamate protection of the pyrrolidine amine. A typical approach uses tert-butyl carbamate (Boc) reagents like Boc anhydride [(Boc)₂O] in the presence of a base (e.g., triethylamine) under anhydrous conditions . For stereochemical control, chiral resolution or asymmetric synthesis may be required.
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS. Adjust solvent polarity (e.g., DCM vs. THF) and temperature (0–25°C) to minimize racemization.
Q. How can the purity and stereochemical integrity of this compound be validated after synthesis?
- Analytical Techniques :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients to confirm enantiomeric excess .
- NMR Spectroscopy : Compare ¹H/¹³C-NMR shifts with known tert-butyl carbamate derivatives (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in solvents like ethanol/water mixtures .
Q. What safety precautions are critical when handling this compound in the lab?
- General Guidelines : Use PPE (gloves, goggles) and work in a fume hood. Although specific hazard data for this compound is limited, related carbamates may release toxic gases (e.g., isocyanates) upon decomposition . Store at 2–8°C in sealed containers to prevent hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity in downstream applications (e.g., catalysis or medicinal chemistry)?
- Mechanistic Insight : The (S)-configuration at the pyrrolidine center may dictate steric and electronic interactions in transition states. For example, in organocatalysis, the 3-methyl group could hinder nucleophilic attack or stabilize intermediates via van der Waals interactions .
- Experimental Design : Compare reaction outcomes (e.g., enantioselectivity) between (S)- and (R)-enantiomers in model reactions (e.g., asymmetric alkylation).
Q. What computational methods can predict the compound’s solid-state packing and solubility profile?
- Approach :
- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO, water) using force fields like GAFF2.
- Crystal Structure Prediction (CSP) : Use software (e.g., Mercury CSD) to analyze hydrogen-bonding patterns (e.g., N–H···O=C interactions in carbamates) .
- Validation : Cross-reference with experimental PXRD data and thermal analysis (DSC/TGA).
Q. How can conflicting data on carbamate stability under acidic/basic conditions be resolved?
- Case Study : Some studies report Boc deprotection at pH < 2 (e.g., HCl/dioxane), while others note partial stability in mild bases (pH 8–10).
- Resolution Strategy :
- Conduct kinetic studies (UV-Vis or NMR) to measure hydrolysis rates under varying pH and temperatures.
- Compare with structurally similar compounds (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)carbamate) to identify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
